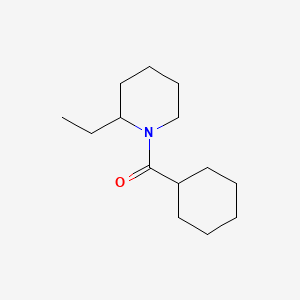![molecular formula C26H28N4O3 B3981001 5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3981001.png)
5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline
Übersicht
Beschreibung
5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline is a chemical compound that has been extensively researched for its potential applications in various fields. The compound is also known as MBNP and has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of MBNP is not fully understood. However, it has been proposed that MBNP may act by inhibiting the activity of enzymes involved in cell proliferation and survival. It has also been proposed that MBNP may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MBNP has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. It has also been found to inhibit the production of pro-inflammatory cytokines. MBNP has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been found to have antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
MBNP has several advantages as a research compound. It is easy to synthesize and has been extensively studied for its potential applications in various fields. However, MBNP also has some limitations. It is toxic at high concentrations and may have adverse effects on cell viability. It is also sensitive to light and may degrade over time.
Zukünftige Richtungen
There are several future directions for research on MBNP. One area of research is the development of MBNP-based drug delivery systems. Another area of research is the study of MBNP's potential use in combination therapy for cancer treatment. Further research is also needed to understand the mechanism of action of MBNP and its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
MBNP is a chemical compound that has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in cancer therapy and drug delivery systems. While MBNP has several advantages as a research compound, it also has some limitations. Further research is needed to understand the mechanism of action of MBNP and its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
MBNP has been studied for its potential applications in various fields of science. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in cancer therapy. MBNP has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been studied for its potential use in drug delivery systems.
Eigenschaften
IUPAC Name |
(2-methylphenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-19-8-6-7-11-23(19)26(31)29-16-14-28(15-17-29)22-12-13-25(30(32)33)24(18-22)27-20(2)21-9-4-3-5-10-21/h3-13,18,20,27H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKOMJHZBRIZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



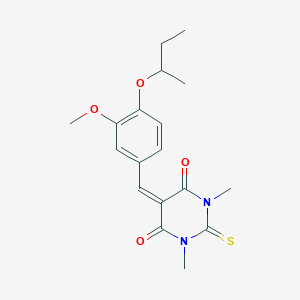
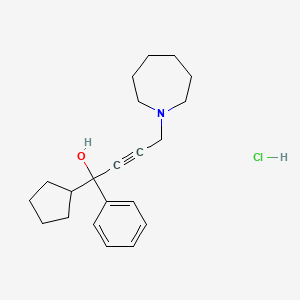
![4-fluoro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3980938.png)
![4-({[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}amino)-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B3980952.png)
![1-butyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3980960.png)
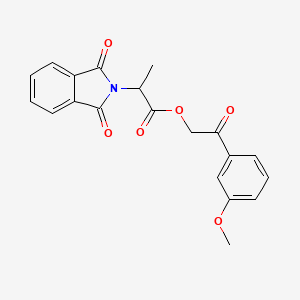

![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3980983.png)
![3-[(4-{[(aminocarbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]-N-cycloheptylpiperidine-1-carboxamide](/img/structure/B3980988.png)
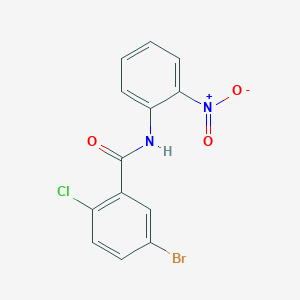
![N-[1-(4-ethylphenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B3981002.png)

![(4-methoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3981007.png)
